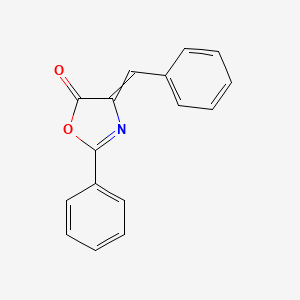
4-Benzal-2-phenyl-5-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzal-2-phenyl-5-oxazolone is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
4-Benzal-2-phenyl-5-oxazolone, also known as 4-benzylidene-2-phenyl-1,3-oxazol-5-one, has the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. The compound features a five-membered oxazolone ring, which is crucial for its biological activity.
The synthesis of this compound typically involves the condensation of benzoyl glycine with aromatic aldehydes under acidic conditions. Various methods have been reported, including solvent-assisted grinding techniques that enhance yield and efficiency .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, indicating potent antibacterial effects . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The oxazolone moiety has been linked to anticancer properties. Several derivatives of this compound have been synthesized and tested for their cytotoxic effects on tumor cell lines. In vitro studies revealed that some derivatives exhibited significant cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Tested Strains/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus | High inhibition zone at 1 mg/ml |
| Escherichia coli | Significant antibacterial activity | |
| Antifungal | Candida albicans | Moderate antifungal activity |
| Anticancer | Various tumor cell lines | Notable cytotoxic effects |
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of this compound derivatives. Some compounds demonstrated better COX-2 inhibition compared to established drugs like celecoxib, indicating their potential as new analgesics . The anti-inflammatory activity was assessed through various pharmacological tests, showing promising results in reducing edema in experimental models .
Peptide Mimetic and Drug Development
The oxazolone ring system serves as a valuable scaffold in medicinal chemistry for designing peptide mimetics and enzyme inhibitors. The ability of this compound to mimic peptide structures opens avenues for developing novel therapeutic agents targeting specific biological pathways .
Case Studies
- Antimicrobial Activity Study : A series of synthesized oxazolone derivatives were screened against common pathogens. The study reported that most compounds were highly active against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of these derivatives in treating bacterial infections .
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, several oxazolone derivatives were tested against various human cancer cell lines. The results indicated that certain compounds had IC50 values lower than standard chemotherapeutics, suggesting their viability as anticancer agents .
Propriétés
Formule moléculaire |
C16H11NO2 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
4-benzylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
VFDOKJVMHZUBTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














